Cas no 101692-90-4 (3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid)
3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-methyl-2-[(1-naphthylacetyl)amino]butanoic acid
- 3-METHYL-2-[2-(NAPHTHALEN-1-YL)ACETAMIDO]BUTANOIC ACID
- (2S)-3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid
- 3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic Acid
- 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid
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- Inchi: 1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)
- InChI Key: UCAURZDMFQZLRB-UHFFFAOYSA-N
- SMILES: OC(C(C(C)C)NC(CC1C=CC=C2C=CC=CC=12)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 380
- Topological Polar Surface Area: 66.4
3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P019JIH-50mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 50mg |
$111.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-100mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 100mg |
$140.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-250mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 250mg |
$171.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-500mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 500mg |
$270.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-1g |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 1g |
$368.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-2.5g |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 2.5g |
$684.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-5g |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 5g |
$981.00 | 2023-12-27 | |
| 1PlusChem | 1P019JIH-10g |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 10g |
$1423.00 | 2023-12-27 | |
| A2B Chem LLC | AV24009-50mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 50mg |
$250.00 | 2024-04-20 | |
| A2B Chem LLC | AV24009-100mg |
3-methyl-2-[2-(naphthalen-1-yl)acetamido]butanoic acid |
101692-90-4 | 95% | 100mg |
$278.00 | 2024-04-20 |
3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid
Research Update on 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid (CAS: 101692-90-4)
3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid (CAS: 101692-90-4) is a synthetic compound of significant interest in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its structural properties, biological activities, and therapeutic potential, particularly in the context of enzyme inhibition and receptor modulation. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action and potential applications in biomedicine.
A recent study published in the Journal of Medicinal Chemistry explored the inhibitory effects of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid on a range of proteolytic enzymes, including matrix metalloproteinases (MMPs) and cathepsins. The study utilized molecular docking simulations and in vitro enzymatic assays to demonstrate that the compound exhibits selective inhibition of MMP-9, a key enzyme involved in tumor metastasis and inflammatory diseases. The findings suggest that this compound could serve as a lead structure for the development of novel MMP-9 inhibitors with potential applications in cancer therapy.
Further investigations into the pharmacokinetic properties of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid were conducted by a research team at the University of Cambridge. Their work, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's stability in plasma and its ability to penetrate cell membranes, as evidenced by in vitro and ex vivo experiments. These properties make it a promising candidate for further optimization and preclinical evaluation, particularly for diseases where MMP-9 overexpression is a pathological hallmark.
In addition to its enzyme inhibitory activity, recent research has also explored the compound's potential as a modulator of G-protein-coupled receptors (GPCRs). A study in ACS Chemical Biology reported that 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid exhibits allosteric modulation of certain GPCRs involved in neurotransmitter signaling. This finding opens new avenues for its application in neurological disorders, such as Parkinson's disease and schizophrenia, where GPCR dysfunction plays a critical role.
The synthesis and structural optimization of 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid have also been a focus of recent research. A team at the Scripps Research Institute developed a novel synthetic route that improves yield and purity, as detailed in Organic Letters. This advancement facilitates large-scale production and further biological evaluation, addressing previous limitations in the compound's availability for extensive studies.
In conclusion, 3-Methyl-2-[(1-naphthylacetyl)amino]butanoic acid (CAS: 101692-90-4) continues to emerge as a versatile scaffold in medicinal chemistry, with demonstrated activities against multiple biological targets. Its dual role as an enzyme inhibitor and GPCR modulator underscores its potential for multifunctional drug development. Future research should focus on in vivo efficacy studies and the exploration of its therapeutic applications in oncology and neurology.